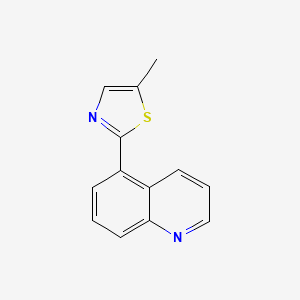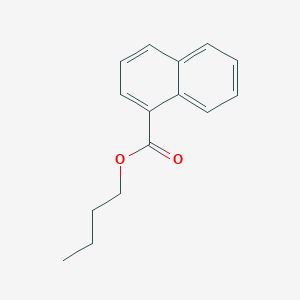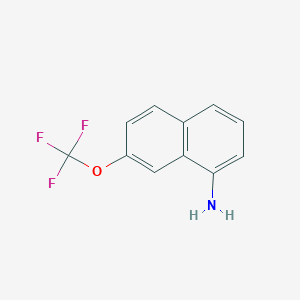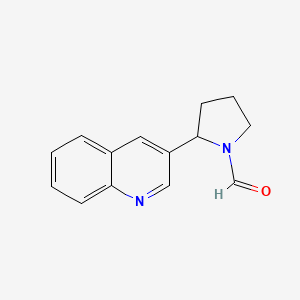
5-Methyl-2-(quinolin-5-yl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(quinolin-5-yl)thiazole is a heterocyclic compound that features both a thiazole ring and a quinoline moiety. Thiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . Quinoline derivatives have been extensively studied for their pharmacological potential, particularly in the treatment of malaria and cancer . The combination of these two structures in this compound makes it a compound of significant interest in medicinal chemistry.
Méthodes De Préparation
The synthesis of 5-Methyl-2-(quinolin-5-yl)thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a quinoline derivative with a thiazole precursor in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture in a solvent such as tetrahydrofuran or methylene chloride . Industrial production methods may utilize similar synthetic routes but are optimized for higher yields and scalability.
Analyse Des Réactions Chimiques
5-Methyl-2-(quinolin-5-yl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides or thiazole sulfoxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline or thiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline or thiazole rings, depending on the reagents and conditions used.
Applications De Recherche Scientifique
5-Methyl-2-(quinolin-5-yl)thiazole has been explored for various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can lead to the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-(quinolin-5-yl)thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways involved in disease progression . The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
5-Methyl-2-(quinolin-5-yl)thiazole can be compared with other similar compounds, such as:
2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline: This compound features a thiophene ring instead of a methyl group, which can alter its chemical and biological properties.
Quinolinyl-pyrazoles: These compounds contain a pyrazole ring instead of a thiazole ring, leading to different pharmacological activities.
Thiazole derivatives: Various thiazole derivatives have been studied for their biological activities, and the presence of different substituents can significantly impact their efficacy and selectivity.
Propriétés
Formule moléculaire |
C13H10N2S |
|---|---|
Poids moléculaire |
226.30 g/mol |
Nom IUPAC |
5-methyl-2-quinolin-5-yl-1,3-thiazole |
InChI |
InChI=1S/C13H10N2S/c1-9-8-15-13(16-9)11-4-2-6-12-10(11)5-3-7-14-12/h2-8H,1H3 |
Clé InChI |
ZMESWJGDSWNCRF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(S1)C2=C3C=CC=NC3=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol](/img/structure/B11880514.png)





![5-acetyl-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B11880554.png)



![6-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11880584.png)


